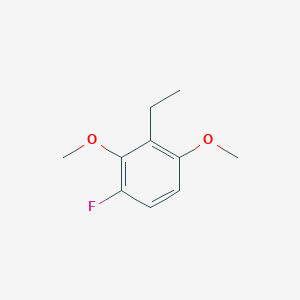

1,3-Dimethoxy-2-ethyl-4-fluorobenzene

Description

1,3-Dimethoxy-2-ethyl-4-fluorobenzene is an organic compound with the molecular formula C10H13FO2. It is a derivative of benzene, where the benzene ring is substituted with two methoxy groups, an ethyl group, and a fluorine atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

Molecular Formula |

C10H13FO2 |

|---|---|

Molecular Weight |

184.21 g/mol |

IUPAC Name |

3-ethyl-1-fluoro-2,4-dimethoxybenzene |

InChI |

InChI=1S/C10H13FO2/c1-4-7-9(12-2)6-5-8(11)10(7)13-3/h5-6H,4H2,1-3H3 |

InChI Key |

KENCTTAJNDLDQA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1OC)F)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethoxy-2-ethyl-4-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the use of fluorobenzene as a starting material, which undergoes a series of reactions to introduce the methoxy and ethyl groups. The reaction conditions typically involve the use of strong acids or bases as catalysts and may require elevated temperatures to proceed efficiently .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-2-ethyl-4-fluorobenzene undergoes various types of chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove the fluorine atom or convert the methoxy groups to hydroxyl groups.

Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of hydroxyl derivatives or de-fluorinated compounds.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1,3-Dimethoxy-2-ethyl-4-fluorobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dimethoxy-2-ethyl-4-fluorobenzene involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the fluorine atom can influence the compound’s electronic properties. These interactions can affect the compound’s reactivity and its ability to bind to specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

1,3-Dimethoxy-4-ethyl-2-fluorobenzene: Similar structure but with different positions of the ethyl and fluorine groups.

1,2-Dimethoxy-4-fluorobenzene: Lacks the ethyl group, making it less sterically hindered.

2-Fluoro-1,4-dimethoxybenzene: Different substitution pattern on the benzene ring.

Uniqueness

1,3-Dimethoxy-2-ethyl-4-fluorobenzene is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both electron-donating methoxy groups and an electron-withdrawing fluorine atom creates a unique electronic environment on the benzene ring, affecting its chemical behavior .

Biological Activity

1,3-Dimethoxy-2-ethyl-4-fluorobenzene (C10H13FO2) is an organic compound notable for its unique structural features, which include two methoxy groups, an ethyl group, and a fluorine atom attached to a benzene ring. This compound has garnered attention in various scientific fields, particularly for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including mechanisms of action, research findings, and comparative analyses with similar compounds.

| Property | Details |

|---|---|

| Molecular Formula | C10H13FO2 |

| Molecular Weight | 184.21 g/mol |

| IUPAC Name | 3-ethyl-1-fluoro-2,4-dimethoxybenzene |

| InChI | InChI=1S/C10H13FO2/c1-4-7-9(12-2)6-5-8(11)10(7)13-3/h5-6H,4H2,1-3H3 |

| Canonical SMILES | CCC1=C(C=CC(=C1OC)F)OC |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of methoxy groups allows for potential hydrogen bonding and other non-covalent interactions. The fluorine atom modifies the electronic properties of the compound, enhancing its reactivity and ability to bind to specific enzymes or receptors. These interactions can lead to various biological effects, including modulation of cellular pathways involved in apoptosis and proliferation.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, research conducted on human prostate cancer cells (PC-3) demonstrated significant reductions in cell viability when treated with derivatives containing similar structural motifs. The study utilized the sulforhodamine B (SRB) assay to quantify cell proliferation and apoptosis-related markers .

Antifouling Activity

Another area of investigation involves the antifouling properties of related compounds. A study evaluated several phenyl ketones for their ability to inhibit the settlement of mussel larvae (Mytilus galloprovincialis). Compounds exhibiting structural similarities to this compound showed promising results in reducing larval settlement at concentrations as low as 50 µM . This suggests potential applications in marine coatings and environmental management.

Comparative Analysis

To better understand the uniqueness of this compound's biological activity, it is useful to compare it with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 1,3-Dimethoxy-4-ethyl-2-fluorobenzene | Similar structure; different substitution pattern | Antitumor activity noted in preliminary studies |

| 1,2-Dimethoxy-4-fluorobenzene | Lacks ethyl group; more sterically accessible | Lower reactivity; minimal biological activity reported |

| 2-Fluoro-1,4-dimethoxybenzene | Different substitution pattern | Limited studies; potential for bioactivity |

Case Study 1: Prostate Cancer Cells

A study assessed the effects of various methoxy-substituted phenyl compounds on PC3 prostate cancer cells. Results indicated that specific substitutions enhanced apoptosis through modulation of alpha adrenergic receptors .

Case Study 2: Marine Biofouling

In another investigation focused on biofouling prevention, several acetophenone derivatives were tested for their efficacy against marine microorganisms. Compounds with methoxy substitutions displayed significant inhibitory effects on biofilm formation by Roseobacter litoralis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.